molecular formula C19H20N4O3S B10998141 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B10998141
M. Wt: 384.5 g/mol
InChI Key: PVQWHDGVYWALLM-UHFFFAOYSA-N
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Description

The compound 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide is a heterocyclic organic molecule featuring a pyridine core substituted with benzyloxy and hydroxy groups at positions 5 and 4, respectively. The carboxamide group at position 2 links the pyridine ring to a 1,3,4-thiadiazole moiety bearing a 2-methylpropyl substituent.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C19H20N4O3S/c1-12(2)8-17-22-23-19(27-17)21-18(25)14-9-15(24)16(10-20-14)26-11-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,24)(H,21,23,25)

InChI Key

PVQWHDGVYWALLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a suitable benzyl alcohol with a halogenated pyridine derivative under basic conditions to form the benzyloxy group.

    Introduction of the hydroxy group: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Formation of the thiadiazole ring: The thiadiazole ring is typically formed through a cyclization reaction involving a suitable thiourea derivative and a halogenated pyridine derivative.

    Coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and hydroxy groups.

    Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Common reagents for substitution reactions include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can lead to the formation of benzaldehyde derivatives, while reduction of the carboxamide group can lead to the formation of amine derivatives.

Scientific Research Applications

5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other thiadiazole-linked carboxamides. A key analogue, 2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (ChemSpider ID: 874376-57-5), differs in its heterocyclic core (pyrimidine vs. pyridine) and substituents (benzylsulfonyl and chloro vs. benzyloxy and hydroxy) . These variations significantly influence physicochemical properties:

  • Electron-withdrawing vs. In contrast, the hydroxy and benzyloxy groups in the target compound may increase solubility via hydrogen bonding.
  • Heterocyclic core : Pyridine derivatives often exhibit stronger basicity compared to pyrimidines, affecting bioavailability and metabolic stability.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Pyridine/Pyrimidine) Thiadiazole Substituent Notable Bioactivity Reference
5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide C₁₉H₂₀N₄O₃S 5-benzyloxy, 4-hydroxy 2-methylpropyl Hypothesized enzyme inhibition
2-(benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₇H₁₇ClN₅O₃S₂ 2-benzylsulfonyl, 5-chloro propyl Unreported
N-5-tetrazolyl-N′-aroylurea derivatives (e.g., 2h, 2j, 2m) Varies Aroyl groups (e.g., p-methoxy) Plant growth regulation

Methodological Considerations

Structural analyses of such compounds often rely on crystallographic tools like SHELX for refinement and validation . The absence of crystallographic data for the target compound limits mechanistic insights, underscoring the need for further experimental characterization.

Biological Activity

The compound 5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the benzyloxy and carboxamide functionalities. The synthetic route may include:

  • Formation of Thiadiazole : Utilizing 2-methylpropyl derivatives and appropriate reagents to form the thiadiazole core.
  • Pyridine Modification : Introducing the pyridine ring through a nucleophilic substitution reaction.
  • Final Coupling : Attaching the benzyloxy and carboxamide groups to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the thiadiazole-pyridine class. For instance, derivatives have shown significant inhibitory effects against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

CompoundTarget BacteriaMIC (μM)
Compound AE. coli0.21
Compound BP. aeruginosa0.25
5-(benzyloxy)-4-hydroxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamideTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated in vitro. For example, in studies involving various cancer cell lines such as MCF-7 (breast cancer) and WRL68 (liver cancer), compounds similar to the target demonstrated dose-dependent cytotoxicity.

  • Case Study : A related compound exhibited an IC50 value of 110.4 µg/mL against MCF-7 cells after 24 hours of treatment .
Cell LineIC50 (µg/mL)Treatment Duration
MCF-7110.424 hours
WRL68272.824 hours

The biological activity is often attributed to the ability of these compounds to interact with specific biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
    • Binding interactions include hydrogen bonds and hydrophobic interactions with key amino acids in the active site.
  • Cell Cycle Disruption : In cancer cells, compounds may induce apoptosis by disrupting normal cell cycle progression through various signaling pathways.

Pharmacokinetic Properties

The pharmacokinetic profile plays a crucial role in determining the therapeutic efficacy of a compound:

  • Absorption : Studies indicate favorable absorption characteristics for similar thiadiazole derivatives.
  • Distribution : The lipophilicity conferred by the benzyloxy group enhances tissue distribution.
  • Metabolism : Investigations into metabolic pathways are ongoing to understand how modifications influence bioavailability.

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